7-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one

Physicochemical profiling Drug-likeness CNS permeability

7-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one (CAS 784999-93-5) is a heterobicyclic small molecule (C₆H₆N₄O, MW 150.14 g/mol) belonging to the imidazo[4,5-c]pyridin-2-one class—a privileged scaffold in medicinal chemistry owing to its purine isosterism. The compound bears a primary amino substituent specifically at the 7-position of the pyridine ring, distinguishing it from the more commonly explored 4-amino and 1-amino regioisomers.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
Cat. No. B11923763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=C(C2=C(C=N1)NC(=O)N2)N
InChIInChI=1S/C6H6N4O/c7-3-1-8-2-4-5(3)10-6(11)9-4/h1-2H,7H2,(H2,9,10,11)
InChIKeyLABPLRHPENGGLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one (CAS 784999-93-5): A Regiospecific Amino-Substituted Imidazopyridinone Building Block for Kinase-Focused Medicinal Chemistry


7-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one (CAS 784999-93-5) is a heterobicyclic small molecule (C₆H₆N₄O, MW 150.14 g/mol) belonging to the imidazo[4,5-c]pyridin-2-one class—a privileged scaffold in medicinal chemistry owing to its purine isosterism [1]. The compound bears a primary amino substituent specifically at the 7-position of the pyridine ring, distinguishing it from the more commonly explored 4-amino and 1-amino regioisomers. This scaffold has demonstrated activity across multiple kinase targets including DNA-PK, Alk5, CDK2, and Src family kinases, as well as TLR7/8 agonism, making it a versatile starting point for structure-activity relationship (SAR) exploration and lead optimization campaigns [2].

Why 7-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one Cannot Be Replaced by Its 4-Amino or 1-Amino Regioisomers in Lead Optimization


Although 7-amino- (CAS 784999-93-5), 4-amino- (CAS 71703-03-2), and 1-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one (CAS 146950-69-8) share identical molecular formulae (C₆H₆N₄O) and molecular weights (150.14 g/mol), their regioisomeric amino group placement produces measurably distinct physicochemical profiles that directly impact drug-like properties and synthetic utility [1]. The 7-amino isomer exhibits a topological polar surface area (TPSA) of 80 Ų, compared to 88.55 Ų for the 4-amino and 76.96 Ų for the 1-amino variant, with corresponding differences in calculated LogP values (−1.2 vs. 0.43 for the 1-amino isomer) . These differences alter membrane permeability, solubility, and hydrogen-bonding capacity—each a critical parameter in fragment-based drug discovery and lead optimization. Furthermore, the 7-position amino group provides a distinct exit vector for further functionalization compared to the 4- or 1-positions, generating SAR data that is not transferable across regioisomers [2].

Quantitative Differentiation Evidence for 7-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one Versus Closest Analogs


Topological Polar Surface Area (TPSA) Comparison: 7-Amino Exhibits an Intermediate TPSA of 80 Ų, Distinct from 4-Amino (88.55 Ų) and 1-Amino (76.96 Ų) Regioisomers

The three regioisomeric amino-imidazo[4,5-c]pyridin-2-ones exhibit measurably different TPSA values, a key determinant of membrane permeability and oral bioavailability. The 7-amino isomer (target compound) has a computed TPSA of 80 Ų [1], which lies between the 4-amino isomer at 88.55 Ų and the 1-amino isomer at 76.96 Ų . A TPSA below 90 Ų is generally favorable for blood-brain barrier penetration, while values above 140 Ų are associated with poor oral absorption. The 7-amino isomer's intermediate TPSA may offer a balanced profile for both CNS and peripheral target engagement compared to its regioisomers.

Physicochemical profiling Drug-likeness CNS permeability

Hydrogen Bond Donor Count: 7-Amino Provides Three HBD Sites Versus Two in the Unsubstituted Parent Scaffold, Enhancing Target Interaction Capacity

The 7-amino substituent increases the hydrogen bond donor (HBD) count from 2 (unsubstituted 1H-imidazo[4,5-c]pyridin-2(3H)-one, CAS 7397-68-4) to 3 in the target compound, while also increasing the hydrogen bond acceptor (HBA) count from 2 to 3 [1]. The unsubstituted parent scaffold has HBD=2, HBA=2, and a lower TPSA of 61.54 Ų [2]. This additional HBD/HBA pair introduced by the 7-amino group provides an extra anchor point for target protein interactions without adding rotatable bonds (rotatable bond count remains 0 for both compounds), preserving ligand efficiency—a critical metric in fragment-based drug discovery [3].

Hydrogen bonding Target engagement Fragment-based drug design

Synthetic Accessibility: 89% Yield Achieved for 7-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one Dihydrochloride via Urea Cyclization with 3,4,5-Triaminopyridine

A reported synthetic procedure delivers 7-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one dihydrochloride (CAS 77712-99-3) in 89% yield from urea and 3,4,5-triaminopyridine trihydrochloride after a reaction time of only 0.5 hours [1]. This high-yielding, short-duration cyclization enables rapid access to the 7-amino regioisomer specifically. In contrast, the synthesis of the 4-amino and 6-amino regioisomers from 2,3,4-triaminopyridine is known to produce mixtures of 7-aminoimidazo[4,5-b]pyridine (1-deazaadenine) and 4-aminoimidazo[4,5-c]pyridine (3-deazaadenine), requiring chromatographic separation and reducing effective yield for either single isomer [2]. The commercial availability of the title compound at ≥95% purity (free base) and ≥97% purity further supports its procurement as a well-defined, single-regioisomer starting material.

Process chemistry Building block synthesis Scale-up feasibility

Scaffold-Level Validation: The Imidazo[4,5-c]pyridin-2-one Core Delivers Nanomolar Potency Across Multiple Kinase Targets, Supporting the 7-Amino Derivative as a Strategic SAR Entry Point

The imidazo[4,5-c]pyridin-2-one scaffold has demonstrated potent, quantifiable activity across multiple therapeutically relevant kinase targets. In the DNA-PK inhibitor series, compound SN39536 achieved low nanomolar DNA-PK inhibition with excellent selectivity over related PIKK family members, developed via scaffold-hopping from the pan-PI3K/PIKK inhibitor dactolisib [1]. In the Alk5 (activin-like kinase 5) series, imidazo[4,5-c]pyridin-2-one derivatives showed IC₅₀ values as low as 5 nM against recombinant Alk5 [2]. In CDK2 inhibition, 3H-imidazo[4,5-c]pyridine derivatives achieved IC₅₀ values of 21 nM for the most potent compound 5b, with antiproliferative activity against HL60, A549, and HCT116 cell lines [3]. The 7-amino substitution provides a primary amine handle at a position analogous to the purine 6-position, enabling exploration of SAR vectors that are inaccessible from the 4-amino or 1-amino regioisomers.

Kinase inhibition DNA-PK Alk5 CDK2 Scaffold hopping

Procurement-Relevant Application Scenarios for 7-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one


Fragment-Based Drug Discovery (FBDD) Library Design Requiring a Rigid, Purine-Isosteric Core with a Primary Amine Growth Vector

With a molecular weight of 150.14 Da, zero rotatable bonds, and three hydrogen bond donors, the 7-amino derivative meets fragment-ligand efficiency criteria while providing a synthetically tractable primary amine for rapid parallel derivatization. Its intermediate TPSA of 80 Ų (between the 4-amino and 1-amino regioisomers) makes it suitable for both CNS and peripheral target screening cascades . The purine-isosteric scaffold is recognized by a broad range of kinase ATP-binding pockets, as evidenced by the nanomolar potency achieved by elaborated imidazo[4,5-c]pyridin-2-one derivatives against DNA-PK, Alk5, and CDK2 .

Kinase Inhibitor Lead Optimization Campaigns Requiring Regiospecific 7-Position Derivatization to Explore Back-Pocket or Solvent-Exposed SAR Vectors

The 7-amino group on the pyridine ring occupies a position topologically distinct from the 4-amino substituent commonly explored in TLR7 agonists (e.g., PF-4171455) and Alk5 inhibitors. This alternative exit vector allows medicinal chemists to probe kinase back-pocket or solvent-exposed regions inaccessible from the 4-position, generating novel intellectual property space. The scaffold-hopping origin of the imidazo[4,5-c]pyridin-2-one DNA-PK inhibitor series from dactolisib demonstrates the potential for discovering selective kinase inhibitors by exploring underexplored substitution patterns on this core.

Parallel Library Synthesis Utilizing the 7-Amino Handle for Amide Coupling, Reductive Amination, or Buchwald-Hartwig Cross-Coupling on a Pre-Formed Imidazopyridinone Core

The primary aromatic amine at the 7-position is amenable to diverse synthetic transformations including amide bond formation, reductive amination, sulfonamide synthesis, and palladium-catalyzed cross-coupling reactions. The commercial availability of the compound at 95–97% purity enables direct use in parallel synthesis without additional purification. The high-yielding (89%), regiospecific synthetic route to the dihydrochloride salt supports reliable bulk supply for library production, while the zero rotatable bond count of the core ensures that conformational flexibility is introduced only through deliberate derivatization.

Selectivity Profiling by Regioisomeric Comparison: Using 7-Amino, 4-Amino, and 1-Amino Isomers as a Matched Triplet Set to Deconvolute Target Engagement SAR

The availability of all three regioisomeric amino-imidazo[4,5-c]pyridin-2-ones with identical molecular formula but measurably different TPSA (7-amino: 80 Ų; 4-amino: 88.55 Ų; 1-amino: 76.96 Ų) and LogP values enables systematic matched-pair analysis to deconvolute whether biological activity differences arise from steric/vector effects or from changes in passive permeability. This approach is particularly valuable when optimizing kinase selectivity, where subtle changes in substitution pattern can dramatically alter the kinome-wide selectivity profile, as demonstrated in the DNA-PK inhibitor program that achieved excellent selectivity over the broader kinome .

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